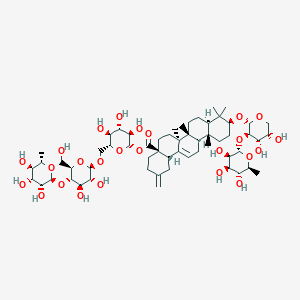
Yemuoside YM10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of Yemuoside YM10 involves the isolation from Stauntonia chinensis, utilizing chemical and spectrometric analysis techniques. A key step in the synthesis is the cleavage of the ester-glycoside linkage, leading to the formation of Yemuoside YM10 and related compounds.
Molecular Structure Analysis
Yemuoside YM10 has been characterized as a complex molecule with the molecular formula C58H92O25. Its structure includes a 28-O-alpha-L-rhamnopyranosyl-(1----4)-beta-D-glucopyranosyl-(1----6)-beta-D-glucopyranosyl ester of 3-O-alpha-L-rhamnopyranosyl-(1----2)-alpha-L-arabinopyranosyl-30-norolean-12, 20(29)-dien-28-oic acid. This detailed structure highlights the compound's intricate molecular architecture.
Chemical Reactions and Properties
The chemical reactivity of Yemuoside YM10 involves interactions with other molecules through its ester and glycoside linkages, which are key to its biological activity. The compound's reactivity is influenced by its unique structural features, including the presence of multiple sugar units and a nortriterpenoid backbone.
Physical Properties Analysis
Yemuoside YM10 is described as a white powder with a melting point range of 215-219°C (decomposition). The optical rotation, [alpha]D20, is -4.41 degrees (c 0.272, CH3OH), indicating its specific rotation in methanol solution.
Chemical Properties Analysis
The chemical properties of Yemuoside YM10 are closely related to its structural components, particularly its saponin nature, which contributes to its solubility and potential interaction with biological membranes. The presence of multiple hydroxyl groups and a complex glycosidic structure impacts its solubility, reactivity, and potential bioactivity.
For further details on the research conducted on Yemuoside YM10, including its synthesis, molecular structure, and properties, please refer to the following sources:
Scientific Research Applications
Chemical Structure and Composition
Yemuoside YM10, a nortriterpenoid saponin, was isolated from Stauntonia chinensis. Its chemical structure is complex, featuring multiple sugar residues linked to a triterpene core. This structure was determined through chemical and spectrometric analysis (Wang et al., 1989).
Phytochemistry and Natural Product Research
In the field of natural product research, Yemuoside YM10 is significant for its unique structure. It's one of several saponins extracted from Stauntonia chinensis, contributing to the understanding of the plant's chemical diversity. This research is crucial for discovering new compounds with potential pharmaceutical applications (Wang et al., 1989).
Potential Pharmacological Activities
While specific studies on Yemuoside YM10's pharmacological activities are limited, related compounds in Stauntonia chinensis have been explored for their anti-inflammatory properties. This suggests a possible avenue for investigating Yemuoside YM10's potential in similar pharmacological applications (Gao et al., 2009).
Safety and Hazards
The safety data sheet for Yemuoside YM10 suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Mechanism of Action
Target of Action
Ciwujianoside B, also known as Yemuoside YM10, primarily targets key proteins such as TNFα , IL1β , and CASP3 . These proteins play crucial roles in the regulation of apoptosis and inflammation .
Mode of Action
Ciwujianoside B interacts with its targets by binding to them. Molecular docking results have shown that Ciwujianoside B has strong binding abilities to its target proteins . This interaction leads to changes in the regulation of apoptosis and inflammation, which are key processes in the body’s response to damage and disease .
Biochemical Pathways
The interaction of Ciwujianoside B with its targets affects several biochemical pathways. The compound plays a beneficial role in the treatment of diseases like Alzheimer’s by regulating apoptosis and inflammation . These pathways have downstream effects that can influence various cellular processes and responses to disease.
Pharmacokinetics
It is known that ciwujianoside b can penetrate and work in the brain after oral administration . More research is needed to fully understand the ADME properties of Ciwujianoside B and their impact on its bioavailability.
Result of Action
The action of Ciwujianoside B results in molecular and cellular effects that can be beneficial for health. For instance, Ciwujianoside B has been shown to significantly enhance object recognition memory . It also shows radioprotective effects on the hematopoietic system in mice, which is associated with changes in the cell cycle, reduction in DNA damage, and down-regulation of the ratio of Bax/Bcl-2 in bone marrow cells exposed to radiation .
properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H92O25/c1-23-11-16-58(53(73)83-51-44(71)40(67)37(64)30(79-51)22-75-48-45(72)41(68)46(29(20-59)78-48)81-49-42(69)38(65)34(61)24(2)76-49)18-17-56(7)26(27(58)19-23)9-10-32-55(6)14-13-33(54(4,5)31(55)12-15-57(32,56)8)80-52-47(36(63)28(60)21-74-52)82-50-43(70)39(66)35(62)25(3)77-50/h9,24-25,27-52,59-72H,1,10-22H2,2-8H3/t24-,25-,27-,28-,29+,30+,31-,32+,33-,34-,35-,36-,37+,38+,39+,40-,41+,42+,43+,44+,45+,46+,47+,48+,49-,50-,51-,52-,55-,56+,57+,58-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPROOJBJZLZCGS-CHTHVDMYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(=C)CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)O)O)C)O)O)O)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@]45CCC(=C)C[C@H]4C6=CC[C@@H]7[C@]8(CC[C@@H](C([C@@H]8CC[C@]7([C@@]6(CC5)C)C)(C)C)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)C)O)O)O)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H92O25 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1189.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ciwujianoside B | |
CAS RN |
114902-16-8 |
Source


|
| Record name | Yemuoside YM(10) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114902168 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q & A
Q1: What is the chemical structure of Yemuoside YM10 and what are its key physical properties?
A1: Yemuoside YM10 possesses a complex molecular structure characteristic of nortriterpenoid saponins. Its structure is characterized as a 28-O-α-L-rhamnopyranosyl-(1→4)-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl ester of 3-O-α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranosyl-30-norolean-12, 20(29)-dien-28-oic acid [].
- Molecular Formula: C58H92O25 []
- Appearance: White powder []
- Melting Point: 215-219 °C (decomposes) []
- Optical Rotation: [α]D20 -4.41° (c 0.272, CH3OH) []
Q2: How was Yemuoside YM10 isolated and characterized in the study?
A2: Researchers isolated Yemuoside YM10 from the plant Stauntonia chinensis Decne. using various chromatographic techniques, including column chromatography with silica gel, ODS, Sephadex LH-20, and MPLC [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

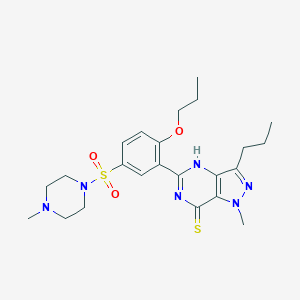
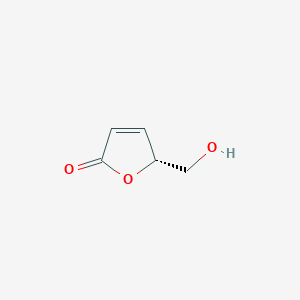
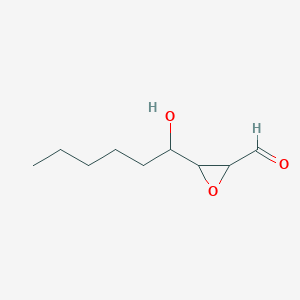
![3-Bromo-1,7-bis(bromomethyl)-7-methylbicyclo[2.2.1]heptan-2-one](/img/structure/B45738.png)

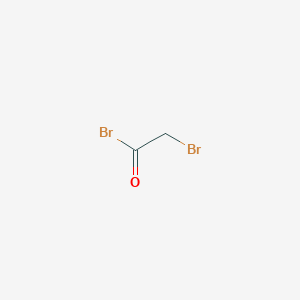

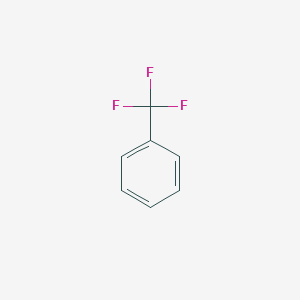
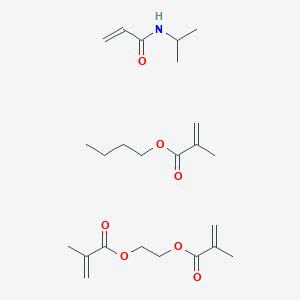
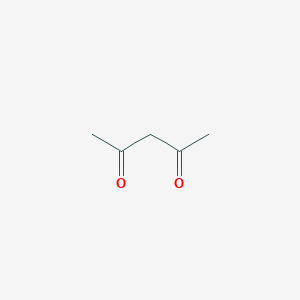

![8-[4-(2,3-Dihydro-1,4-benzodioxin-3-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B45761.png)
![Diethyl [(2-chloroethoxy)methyl]phosphonate](/img/structure/B45763.png)
